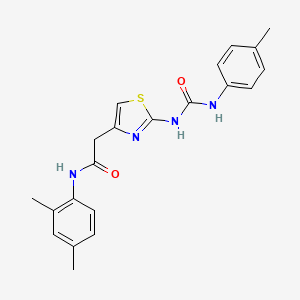

N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O2S/c1-13-4-7-16(8-5-13)22-20(27)25-21-23-17(12-28-21)11-19(26)24-18-9-6-14(2)10-15(18)3/h4-10,12H,11H2,1-3H3,(H,24,26)(H2,22,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODGNUKWCAQPRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under basic conditions.

Urea Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, p-tolyl isocyanate reacts with an appropriate amine to form the urea derivative.

Coupling Reactions: The final step involves coupling the thiazole derivative with the urea compound under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the urea linkage or the thiazole ring, potentially leading to the formation of amines or reduced thiazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide depends on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity. The thiazole ring and urea linkage are crucial for binding to these targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Key Findings and Implications

Structural Flexibility : The target compound’s ureido and 2,4-dimethylphenyl groups may improve binding specificity compared to simpler thiazole-acetamides .

Synthesis Challenges : Ureido incorporation likely requires multi-step protocols, contrasting with straightforward acylations in .

Biological Potential: While direct data are lacking, anti-exudative and anti-inflammatory activities of analogs suggest therapeutic relevance .

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The structure includes:

- Thiazole moiety : Associated with antifungal and antibacterial properties.

- Ureido group : Often linked to enhanced biological activity due to its ability to form hydrogen bonds.

- Dimethylphenyl substituent : Impacts lipophilicity and potentially enhances membrane permeability.

Antifungal Activity

Recent studies have shown that compounds similar to this compound exhibit notable antifungal properties. For instance, a related thiazole compound demonstrated significant activity against Candida albicans and Candida parapsilosis, with a minimum inhibitory concentration (MIC) comparable to standard antifungal agents like ketoconazole .

Table 1: Antifungal Activity of Thiazole Compounds

| Compound | Target Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Compound 2d | Candida albicans | 1.50 | |

| Compound 2e | Candida parapsilosis | 1.23 |

The mechanism of action for these compounds involves the inhibition of ergosterol synthesis, critical for fungal cell membrane integrity. Specifically, they inhibit the CYP51 enzyme, which is essential for ergosterol biosynthesis .

Cytotoxicity and Anticancer Potential

In addition to antifungal properties, thiazole derivatives have been evaluated for their anticancer potential. For example, certain derivatives showed cytotoxic effects on cancer cell lines, indicating their ability to inhibit tumor growth. The structure-activity relationship (SAR) studies suggested that modifications on the phenyl ring significantly influence cytotoxicity, with specific substituents enhancing potency against resistant cancer cells .

Table 2: Cytotoxicity of Thiazole Derivatives

| Compound | Cancer Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Thiazole Derivative A | MCF-7 (Breast Cancer) | 5.0 | |

| Thiazole Derivative B | HeLa (Cervical Cancer) | 3.5 |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes involved in fungal ergosterol biosynthesis.

- Cell Cycle Disruption : Inducing cell cycle arrest in cancer cells leading to apoptosis.

- Membrane Permeability : Enhanced lipophilicity allows better penetration into lipid membranes.

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives in clinical settings:

- Case Study 1 : A study involving a thiazole derivative similar to the compound showed effective inhibition of Candida species in immunocompromised patients, demonstrating its potential as a therapeutic agent.

- Case Study 2 : Research on another thiazole compound indicated significant tumor reduction in xenograft models of breast cancer, supporting its development as a chemotherapeutic agent.

Q & A

Q. What interdisciplinary approaches integrate computational and experimental methods for optimizing this compound?

- Methodological Answer :

- QSAR modeling : Use MOE or Schrödinger to predict activity of novel analogs .

- Machine learning : Train models on existing bioactivity data (e.g., ChEMBL) for lead optimization .

- Microfluidics : High-throughput synthesis of derivatives for rapid screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.